molecular formula C19H16O6 B7729226 ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B7729226
M. Wt: 340.3 g/mol
InChI Key: FYHOKSNGWOQYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves the Pechmann condensation reaction. This method uses phenol and β-ketoester as starting materials, catalyzed by various acids such as sulfuric acid, trifluoroacetic acid, or solid acid catalysts like tungstate sulfuric acid . The reaction conditions are generally mild and eco-friendly, with high yields and short reaction times.

Industrial Production Methods

For industrial production, the Pechmann condensation is preferred due to its simplicity and efficiency. The use of reusable solid acid catalysts makes the process cost-effective and environmentally friendly. The reaction is typically carried out in a solvent-free environment or with minimal solvent use to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the chromene ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced chromene derivatives .

Scientific Research Applications

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit DNA gyrase, leading to antibacterial effects, or interact with cellular pathways to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitutions, which enhance its chemical stability and biological activity. Its strong fluorescence makes it particularly valuable in the development of fluorescent probes and optical materials .

Properties

IUPAC Name

ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-24-19(22)18-16(11-4-7-13(23-2)8-5-11)17(21)14-9-6-12(20)10-15(14)25-18/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHOKSNGWOQYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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